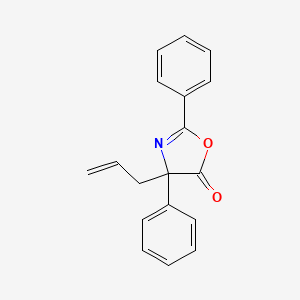
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can be synthesized through a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and methylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanone.
Reduction: Reduced products like N-((1-Methyl-1H-pyrrol-2-yl)methyl)methanamine.
Substitution: Substituted products depending on the nucleophile used.
科学的研究の応用
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can participate in various biochemical reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine.
N-Methyl-1H-pyrrole-2-yl)methanamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
122.17 g/mol |
IUPAC名 |
N-methyl-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-4-3-5-9(7)2/h3-6H,1-2H3 |
InChIキー |
LZDOEBQQAZKQNE-UHFFFAOYSA-N |
正規SMILES |
CN=CC1=CC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


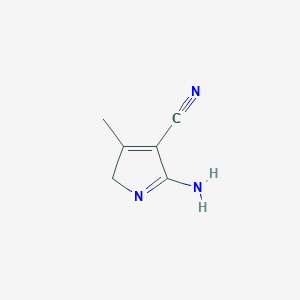
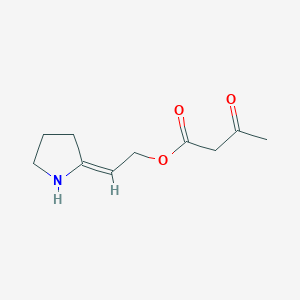
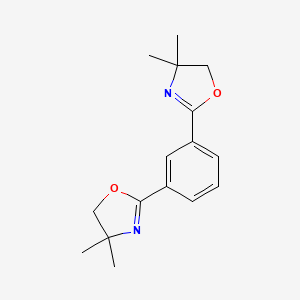
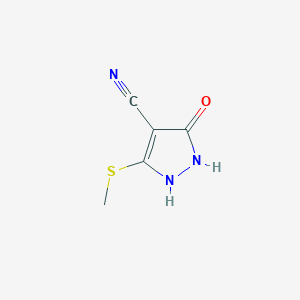
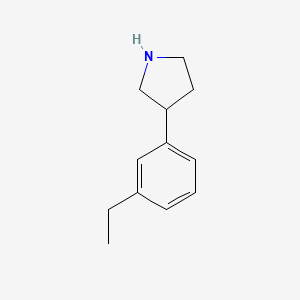
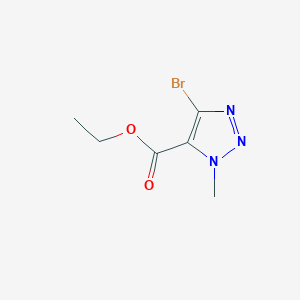
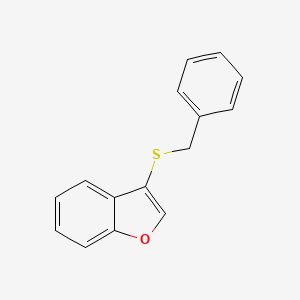
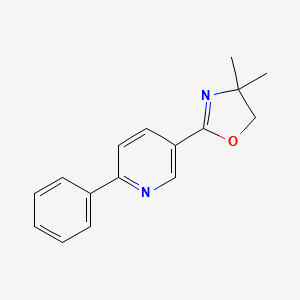
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)


acetic acid](/img/structure/B12879490.png)
